N-(4-ethoxyphenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-ETHOXYPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a pyrazoloquinazoline core, which is a fused heterocyclic system, and is functionalized with ethoxyphenyl and hydroxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamides with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its luminescent properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Pyrazoloquinazoline derivatives: These compounds have a similar fused heterocyclic system and may have comparable properties.
Uniqueness
N-(4-ETHOXYPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of ethoxyphenyl and hydroxyphenyl groups, along with the pyrazoloquinazoline core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H28N4O4 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H28N4O4/c1-4-35-19-11-7-17(8-12-19)29-26(34)20-15-28-31-24(16-5-9-18(32)10-6-16)23-21(30-25(20)31)13-27(2,3)14-22(23)33/h5-12,15,24,30,32H,4,13-14H2,1-3H3,(H,29,34) |
InChI Key |
QTTBKYNHBKQDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)O)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
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